(+)-delta-Cadinene

Catalog No.
S580274
CAS No.
483-76-1
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-delta-Cadinene

CAS Number

483-76-1

Product Name

(+)-delta-Cadinene

IUPAC Name

(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1

InChI Key

FUCYIEXQVQJBKY-ZFWWWQNUSA-N

SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Synonyms

(+)-delta-Cadinene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8a-hexa-hydro-1-(1-methylethyl)-naphthalene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8-hexahydro-1-(1-methylethyl)naphthalene;1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene;Cadina-1(10),4-diene;de

Canonical SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C

The exact mass of the compound (+)-delta-Cadinene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of cadinene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-delta-Cadinene (CAS 483-76-1) is a highly purified bicyclic sesquiterpene utilized primarily as a stereospecific analytical standard and an enzymatic substrate in agricultural biotechnology and pharmacognosy. Unlike crude sesquiterpene mixtures or essential oil extracts, the isolated (+)-enantiomer provides a defined molecular weight of 204.35 g/mol and a standardized solubility profile (30 mg/mL in DMSO or DMF) . Procurement of the ≥95% pure compound is critical for researchers requiring baseline-resolved chromatographic data or absolute stereochemical fidelity when mapping plant defense pathways, specifically the biosynthesis of gossypol and related phytoalexins [1].

Substituting pure (+)-delta-Cadinene with crude botanical extracts (such as cade oil) or mixed cadinene isomers inherently compromises both analytical resolution and enzymatic assay validity. Essential oils often contain up to 27% delta-cadinene but are heavily contaminated with alpha- and gamma-isomers that co-elute in standard GC-MS workflows, preventing accurate absolute quantification [1]. Furthermore, in biosynthetic studies involving (+)-delta-cadinene synthase (DCS), the enzyme exhibits strict stereospecificity; racemic mixtures or (-)-delta-cadinene fail to act as biologically relevant intermediates for downstream gossypol production [2]. Consequently, utilizing non-purified or stereochemically ambiguous substitutes introduces severe reproducibility artifacts in both metabolomic profiling and in vitro bioassays.

Enzymatic Stereospecificity in Phytoalexin Biosynthesis

In assays evaluating the catalytic fidelity of sesquiterpene cyclases, the pure (+)-enantiomer is the exclusive biological intermediate. (+)-delta-cadinene synthase (DCS) converts farnesyl diphosphate into (+)-delta-cadinene with >98% exclusivity, sharply contrasting with promiscuous cyclases (e.g., gamma-humulene synthase) that yield over 50 mixed products [1]. Utilizing the pure (+)-isomer is therefore mandatory for downstream kinetic modeling.

Evidence DimensionProduct/Intermediate Exclusivity
Target Compound Data>98% stereospecific intermediate formation
Comparator Or BaselinePromiscuous terpene cyclases (52 mixed products)
Quantified DifferenceNear-absolute stereochemical fidelity vs. highly mixed output
ConditionsIn vitro enzymatic assays with Gossypium arboreum DCS

Procuring the exact (+)-enantiomer ensures that metabolic engineering and kinetic studies accurately reflect the native gossypol biosynthesis pathway without chiral interference.

Standardized Antimicrobial Assay Reproducibility

For pharmacological screening, utilizing ≥95% pure (+)-delta-Cadinene eliminates the antagonistic or synergistic effects found in crude plant extracts. The pure compound demonstrates a precise Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against S. pneumoniae . In contrast, generic essential oil mixtures yield highly variable MICs dependent on seasonal and extraction variables, rendering them unsuitable for rigorous dose-response modeling.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataExact MIC of 31.25 µg/mL
Comparator Or BaselineCrude botanical extracts (variable/undefined MICs)
Quantified DifferenceDefined single-molecule threshold vs. batch-dependent variability
ConditionsIn vitro antimicrobial screening against S. pneumoniae

Provides a reliable, reproducible baseline for high-throughput antimicrobial drug discovery workflows.

Solvent Compatibility for High-Throughput Screening

The physical handling and formulation of pure (+)-delta-Cadinene significantly outperforms crude terpene resins. The pure liquid compound achieves a standardized solubility of 30 mg/mL in common polar aprotic solvents like DMSO and DMF, as well as Ethanol . Crude extracts often suffer from unpredictable precipitation or require harsh emulsifiers that can induce cytotoxicity in sensitive cell lines (such as OVCAR-3).

Evidence DimensionSolubility in DMSO/DMF
Target Compound Data30 mg/mL
Comparator Or BaselineCrude terpene resins (variable solubility/precipitation)
Quantified DifferenceConsistent 30 mg/mL solubility vs. unpredictable formulation behavior
ConditionsStandard laboratory solvent preparation at room temperature

Ensures uniform dosing and prevents solvent-induced artifacts in microtiter plate-based cellular assays.

Analytical Chemotaxonomy and GC-MS Calibration

Due to its high purity and defined stereochemistry, (+)-delta-Cadinene is the required standard for calibrating GC-MS instruments in metabolomic profiling. It allows researchers to accurately differentiate the (+)-isomer from co-eluting alpha- and gamma-cadinenes, which is essential for mapping plant chemotypes and validating agricultural phenotypes [1].

Phytoalexin Biosynthesis and Metabolic Engineering

As the exclusive intermediate generated by (+)-delta-cadinene synthase, this compound is indispensable for in vitro enzymatic assays. It serves as the baseline substrate for downstream studies investigating the gossypol biosynthesis pathway, enabling precise kinetic modeling that racemic mixtures cannot support [2].

Reproducible Pharmacological Screening

The compound's standardized solubility (30 mg/mL in DMSO) and defined biological activity make it a precise choice for oncology and antimicrobial research. It is utilized to generate reliable dose-response curves, such as determining apoptosis induction in OVCAR-3 human ovarian cancer cells at defined 10-100 µM concentrations, free from the interference of crude extract contaminants .

XLogP3

3.8

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

120.00 to 121.00 °C. @ 9.00 mm Hg

Heavy Atom Count

15

UNII

7848KI47OS

Other CAS

483-76-1

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 08-15-2023
1. Hui LM, Zhao GD, Zhao JJ. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest. Int J Clin Exp Pathol. 2015 Jun 1;8(6):6046-56. PMID: 26261482; PMCID: PMC4525816.

2. Govindarajan M, Rajeswary M, Benelli G. δ-Cadinene, Calarene and .δ-4-Carene from Kadsura heteroclita Essential Oil as Novel Larvicides Against Malaria, Dengue and Filariasis Mosquitoes. Comb Chem High Throughput Screen. 2016;19(7):565-71. doi: 10.2174/1386207319666160506123520. PMID: 27151483.

3. Wang YH, Davila-Huerta G, Essenberg M. 8-Hydroxy-(+)-delta-cadinene is a precursor to hemigossypol in Gossypium hirsutum. Phytochemistry. 2003 Sep;64(1):219-25. doi: 10.1016/s0031-9422(03)00270-x. PMID: 12946420.

4. Guo X, Shang X, Li B, Zhou XZ, Wen H, Zhang J. Acaricidal activities of the essential oil from Rhododendron nivale Hook. f. and its main compund, δ-cadinene against Psoroptes cuniculi. Vet Parasitol. 2017 Mar 15;236:51-54. doi: 10.1016/j.vetpar.2017.01.028. Epub 2017 Feb 1. PMID: 28288764.

5. Karami A. Essential oil composition of Ajuga comata Stapf. from Southern Zagros, Iran. Nat Prod Res. 2017 Feb;31(3):359-361. doi: 10.1080/14786419.2016.1236094. Epub 2016 Sep 22. PMID: 27653644.

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